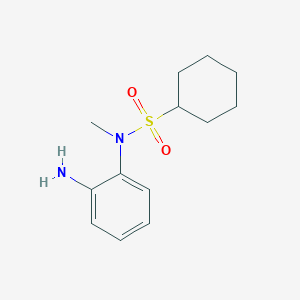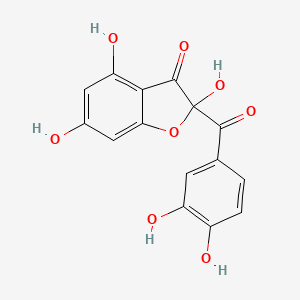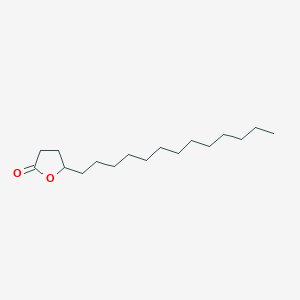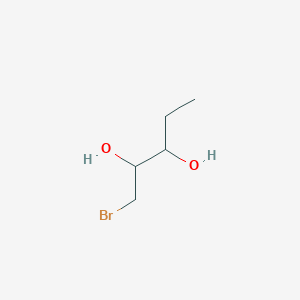
1-Bromopentane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromopentane-2,3-diol is an organic compound that belongs to the class of brominated diols It is characterized by the presence of a bromine atom attached to the first carbon of a pentane chain, with hydroxyl groups on the second and third carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromopentane-2,3-diol can be synthesized through several methods:
Halogenation of Alkenes: One common method involves the halogenation of pent-2-ene followed by hydrolysis. The reaction typically uses bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) to add bromine across the double bond, forming 1,2-dibromopentane. Subsequent hydrolysis with aqueous sodium hydroxide (NaOH) yields this compound.
Oxidation of Alcohols: Another method involves the oxidation of 1-bromo-2,3-pentanediol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes followed by controlled hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromopentane-2,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), leading to the formation of pentane-2,3-diol.
Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium dichromate (K₂Cr₂O₇).
Reduction Reactions: The compound can be reduced to form pentane-2,3-diol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Pentane-2,3-diol.
Oxidation: Pentane-2,3-dione or pentanoic acid.
Reduction: Pentane-2,3-diol.
Applications De Recherche Scientifique
1-Bromopentane-2,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Bromopentane-2,3-diol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Oxidative Stress Modulation: It can modulate oxidative stress by acting as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
1-Bromopentane-2,3-diol can be compared with other similar compounds such as:
1-Bromopentane: Unlike this compound, 1-Bromopentane lacks hydroxyl groups and is primarily used as an alkylating agent in organic synthesis.
Pentane-2,3-diol: This compound lacks the bromine atom and is used as a solvent and intermediate in organic synthesis.
1,2-Dibromopentane: This compound has two bromine atoms and is used in the synthesis of alkenes and alkynes through elimination reactions.
Propriétés
Formule moléculaire |
C5H11BrO2 |
|---|---|
Poids moléculaire |
183.04 g/mol |
Nom IUPAC |
1-bromopentane-2,3-diol |
InChI |
InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3 |
Clé InChI |
GLSCQKMWOKAZAJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CBr)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





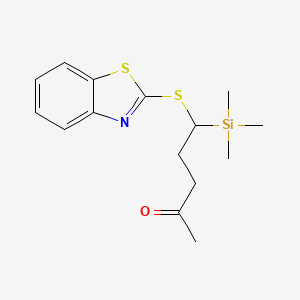
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)


![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
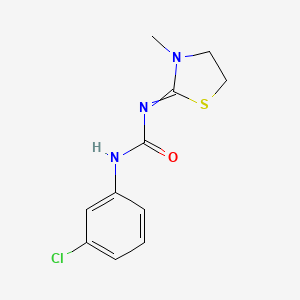
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
